
Leu-Glu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucine-glutamate, commonly referred to as Leu-Glu, is a dipeptide composed of the amino acids leucine and glutamate. This compound is known for its various biological activities, including antioxidant properties and its role in protein synthesis. Leucine is a branched-chain amino acid, while glutamate is an acidic amino acid. Together, they form a compound that has significant implications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Leucine-glutamate can be synthesized through enzymatic hydrolysis, microbial fermentation, and chemical synthesis. Enzymatic hydrolysis involves the use of specific enzymes to break down proteins into peptides, including Leu-Glu. Microbial fermentation utilizes microorganisms to produce peptides, while chemical synthesis involves the stepwise addition of amino acids to form the desired peptide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fermentation processes. These processes are optimized to maximize yield and purity. The use of genetically engineered microorganisms is also an emerging trend in the industrial production of peptides, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Leucine-glutamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving Leu-Glu include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the peptide. Substitution reactions can result in the incorporation of different functional groups into the peptide structure .
Wissenschaftliche Forschungsanwendungen
Leucine-glutamate has a wide range of applications in scientific research. In chemistry, it is used to study peptide synthesis and the behavior of amino acids in different environments. In biology, Leu-Glu is investigated for its role in protein synthesis and its antioxidant properties. In medicine, it is explored for its potential therapeutic effects, including its ability to modulate cellular processes and protect against oxidative stress. In the food industry, this compound is studied for its potential as a bioactive ingredient with health benefits .
Wirkmechanismus
The mechanism of action of leucine-glutamate involves its interaction with various molecular targets and pathways. Leucine is known to activate the mammalian target of rapamycin complex 1 (mTORC1) pathway, which plays a crucial role in protein synthesis and cellular growth. Glutamate, on the other hand, acts as a neurotransmitter and is involved in various metabolic processes. Together, Leu-Glu exerts its effects by modulating these pathways and enhancing cellular functions .
Vergleich Mit ähnlichen Verbindungen
Leucine-glutamate can be compared with other similar dipeptides, such as glutamate-leucine, glutamate-glutamate, and leucine-leucine. While these compounds share some structural similarities, Leu-Glu is unique in its ability to activate specific pathways, such as the mTORC1 pathway, and its potent antioxidant properties. This uniqueness makes this compound a valuable compound for various research applications .
Conclusion
Leucine-glutamate is a versatile dipeptide with significant implications in scientific research Its unique properties and wide range of applications make it a valuable compound in chemistry, biology, medicine, and industry
Eigenschaften
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-6(2)5-7(12)10(16)13-8(11(17)18)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNVDJGXRFEYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Leucyl-Glutamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

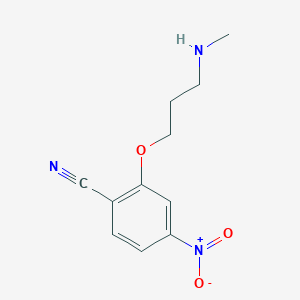
![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)
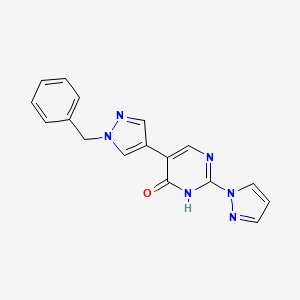
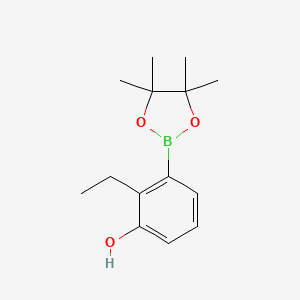

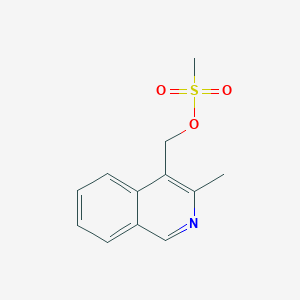
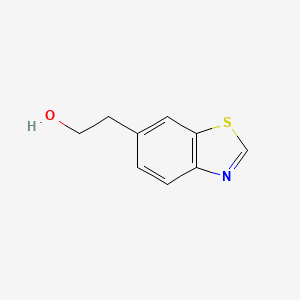
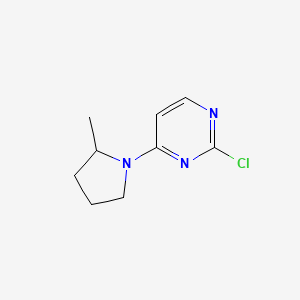
![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)


![Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13867129.png)
